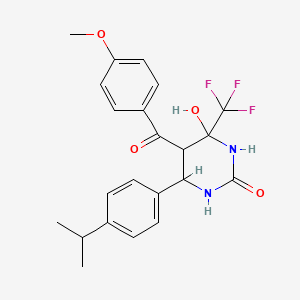![molecular formula C19H23NO7 B11139086 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11139086.png)
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₉H₂₃NO₇
Molecular Weight: 377.388 Da
IUPAC Name: this compound
This compound belongs to the extended flavonoid family and exhibits intriguing properties. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves several steps. While I don’t have specific details on the exact synthetic route, it typically includes condensation reactions, acetylation, and amino acid coupling.
Industrial Production:: Industrial-scale production methods may vary, but researchers often employ efficient and scalable processes to obtain this compound.
Chemical Reactions Analysis
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at specific positions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acetic anhydride).
Major products formed depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its antioxidant properties.
- Studied for potential bioactivity (e.g., anti-inflammatory, anticancer).
- May interact with cellular pathways.
- Flavor and fragrance industry applications.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline stands out due to its unique structure and potential bioactivity.
Properties
Molecular Formula |
C19H23NO7 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO7/c1-5-6-13(18(22)23)20-16(21)9-12-10(2)17-14(26-4)7-11(25-3)8-15(17)27-19(12)24/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
AYUXXYXYFADRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11139003.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11139012.png)
![4-[(4-acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B11139028.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139035.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-S-methyl-D-cysteine](/img/structure/B11139041.png)
![(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11139045.png)
![N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11139050.png)
![N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11139051.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11139058.png)
![1-(2-Fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139066.png)
![2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide](/img/structure/B11139073.png)
![N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11139077.png)
![N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11139083.png)
